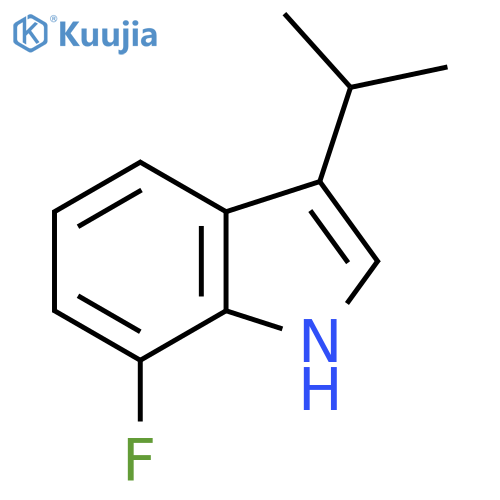Cas no 1698255-96-7 (7-fluoro-3-(propan-2-yl)-1H-indole)

1698255-96-7 structure
商品名:7-fluoro-3-(propan-2-yl)-1H-indole
7-fluoro-3-(propan-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 7-fluoro-3-(propan-2-yl)-1H-indole
- AKOS027393078
- 7-Fluoro-3-isopropyl-1H-indole
- 1698255-96-7
- KS-8929
- 7-fluoro-3-propan-2-yl-1H-indole
- SCHEMBL16522856
- 1H-Indole, 7-fluoro-3-(1-methylethyl)-
-
- MDL: MFCD27995748
- インチ: 1S/C11H12FN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-7,13H,1-2H3
- InChIKey: RYBPCUMZFSFKKL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC2=C1NC=C2C(C)C
計算された属性
- せいみつぶんしりょう: 177.095377549g/mol
- どういたいしつりょう: 177.095377549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 15.8Ų
じっけんとくせい
- 密度みつど: 1.134±0.06 g/cm3(Predicted)
- ふってん: 285.2±20.0 °C(Predicted)
- 酸性度係数(pKa): 15.72±0.30(Predicted)
7-fluoro-3-(propan-2-yl)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-383497-0.25g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 0.25g |
$1432.0 | 2023-03-02 | ||
| Enamine | EN300-338673-0.25g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 0.25g |
$1432.0 | 2023-09-03 | ||
| Enamine | EN300-383497-2.5g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 2.5g |
$3051.0 | 2023-03-02 | ||
| Enamine | EN300-338673-0.1g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 0.1g |
$1371.0 | 2023-09-03 | ||
| Enamine | EN300-338673-5.0g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 5.0g |
$4517.0 | 2023-02-23 | ||
| Enamine | EN300-383497-0.5g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 0.5g |
$1495.0 | 2023-03-02 | ||
| Enamine | EN300-383497-5.0g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 5.0g |
$4517.0 | 2023-03-02 | ||
| Enamine | EN300-338673-2.5g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 2.5g |
$3051.0 | 2023-09-03 | ||
| Enamine | EN300-338673-1.0g |
7-fluoro-3-(propan-2-yl)-1H-indole |
1698255-96-7 | 1g |
$0.0 | 2023-06-07 | ||
| Chemenu | CM231226-1g |
7-Fluoro-3-isopropyl-1H-indole |
1698255-96-7 | 95%+ | 1g |
$517 | 2021-08-04 |
7-fluoro-3-(propan-2-yl)-1H-indole 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
1698255-96-7 (7-fluoro-3-(propan-2-yl)-1H-indole) 関連製品
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
